2-(2-hydroxyethyl)octanohydrazide
Description
2-(2-Hydroxyethyl)octanohydrazide is a hydrazide derivative characterized by an octanoyl (C8) backbone and a 2-hydroxyethyl substituent on the hydrazine moiety. Hydrazides, in general, are compounds of interest due to their versatile coordination chemistry, tautomerism, and biological activities such as antimicrobial, antitumor, and anti-inflammatory properties . While direct references to this specific compound are absent in the provided evidence, its structure can be inferred from analogous compounds like 2-(2-Phenylhydrazinylidene)octanoic acid (C8 chain with a phenylhydrazine group) and other acetohydrazides (C2 backbone) modified with aromatic or aliphatic substituents .
Properties
IUPAC Name |
2-(2-hydroxyethyl)octanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-2-3-4-5-6-9(7-8-13)10(14)12-11/h9,13H,2-8,11H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRFLVHSSKRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCO)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Hydrazide Derivatives
Key Observations :
- Substituents: Hydroxyethyl groups enhance hydrophilicity compared to aromatic substituents (e.g., coumarin, quinazolinone), which are often associated with π-π stacking and rigid molecular conformations .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The hydroxyethyl group in the target compound likely improves solubility in polar solvents like ethanol or water compared to aromatic analogs .
- Thermal stability is influenced by substituents: Electron-withdrawing groups (e.g., cyano in ) increase stability, while aliphatic chains may lower decomposition temperatures .
Table 3: Bioactivity Comparison
Key Observations :
- Aromatic hydrazides (e.g., benzylidene derivatives) often exhibit targeted bioactivity due to planar structures facilitating receptor binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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